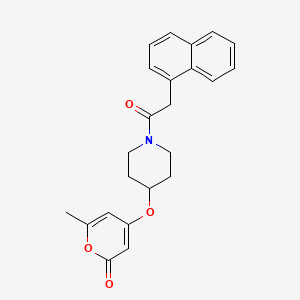

6-methyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology. This compound is also known as MNA-715 and has been studied for its ability to act as a selective inhibitor of the dopamine transporter.

Scientific Research Applications

Molecular Interaction and Receptor Binding

Studies on compounds structurally related to the given chemical have focused on molecular interactions with specific receptors, such as the CB1 cannabinoid receptor. These interactions are crucial for understanding the mechanism of action of potential therapeutic agents. For example, research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) elucidates its potent and selective antagonistic properties for the CB1 receptor, providing insights into its conformational preferences and binding modes Shim et al., 2002.

Coordination Chemistry and Material Science

Compounds with naphthalene moieties have been explored for their potential in creating coordination complexes and materials with novel properties. For instance, octanuclear cubic coordination cages featuring bis-bidentate bridging ligands connected via naphthalene spacers exhibit unique structural characteristics and potential for encapsulating various molecules, which could be applied in material science and catalysis Tidmarsh et al., 2008.

Synthetic Methodologies

Research into synthetic methodologies involving naphthalene derivatives underscores the versatility of these compounds in organic synthesis. The development of efficient and novel synthetic routes for naphthalene-based compounds opens up new avenues for the production of biologically active molecules and materials with specific functionalities. Examples include the synthesis of naphtho[2,1-b:3,4-b']dipyrans and various polysubstituted pyridines, pyrans, and other heterocycles from cinnamonitriles Elagamey et al., 1990.

Catalysis and Organic Reactions

The use of nano magnetite (Fe3O4) as a catalyst for the synthesis of naphthalene derivatives underlines the importance of naphthalene-based compounds in catalysis and organic reactions. Such studies highlight the efficiency of magnetic nanoparticles in facilitating organic synthesis, offering clean methodologies and high yields for the production of naphthalene derivatives Mokhtary & Torabi, 2017.

properties

IUPAC Name |

6-methyl-4-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]oxypyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-16-13-20(15-23(26)27-16)28-19-9-11-24(12-10-19)22(25)14-18-7-4-6-17-5-2-3-8-21(17)18/h2-8,13,15,19H,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWMRMANFGDSNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2779115.png)

![Tert-butyl 9-cyano-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2779118.png)

acetic acid](/img/structure/B2779126.png)

![3-cinnamyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2779127.png)

![(2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid](/img/structure/B2779134.png)